methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrolidine-thiazole core with multiple substituents, including a 4-butoxyphenyl group, a furan-2-carbonyl moiety, and a methyl ester. The compound’s reactivity and physicochemical properties are influenced by its substituents, which also dictate its interactions with biological targets .
Properties
Molecular Formula |
C25H24N2O7S |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H24N2O7S/c1-4-5-12-33-16-10-8-15(9-11-16)19-18(20(28)17-7-6-13-34-17)21(29)23(30)27(19)25-26-14(2)22(35-25)24(31)32-3/h6-11,13,19,29H,4-5,12H2,1-3H3 |
InChI Key |
YWPQELLXQXIULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of the thiazole ring, the introduction of the furan-2-carbonyl group, and the coupling of the pyrrole ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan-2-carbonyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
The compound exhibits a variety of biological activities that are promising for pharmacological research:
- Antioxidant Activity : The presence of furan and hydroxyl groups indicates potential antioxidant properties, which may protect cells from oxidative damage.
- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, positioning it as a candidate for antibiotic development.
- Anti-inflammatory Effects : The thiazole and pyrrole structures may contribute to anti-inflammatory properties, potentially useful in treating conditions such as arthritis or inflammatory bowel disease.
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in several therapeutic areas:
| Therapeutic Area | Potential Applications |
|---|---|
| Infectious Diseases | Development of new antibiotics targeting resistant bacterial strains. |
| Chronic Inflammation | Treatment options for inflammatory diseases such as arthritis. |
| Oxidative Stress | Formulation of antioxidants for neuroprotection or cardioprotection. |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in various therapeutic contexts:
- Antimicrobial Activity Study : A study demonstrated that derivatives of thiazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate may share similar properties .
- Anti-inflammatory Research : Research on thiazole derivatives indicated that they could effectively reduce inflammation in animal models of arthritis, pointing towards the potential use of this compound in similar therapeutic contexts .
- Oxidative Stress Protection : Studies suggest that compounds with furan moieties possess antioxidant properties that can mitigate oxidative stress in cellular models .
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Pyrrole-Thiazole Derivatives
The target compound shares a pyrrole-thiazole scaffold with several analogs, but key substituent differences critically alter its properties:
Impact of Halogen vs. Heterocyclic Substituents
- Halogenated Analogs (e.g., Compounds 4 and 5) : Chlorophenyl and fluorophenyl groups enhance antimicrobial activity via halogen bonding and increased electronegativity . The target compound’s furan-2-carbonyl group, however, introduces planar aromaticity, favoring π-π interactions in protein binding .
- Ester Group Variations : Methyl esters (target compound) exhibit higher metabolic stability compared to ethyl esters (e.g., 609795-33-7), which are more prone to hydrolysis .
Crystallographic and Conformational Differences
- Crystal Packing : Isostructural analogs (e.g., Compounds 4 and 5) show that halogen size (Cl vs. Br) alters crystal lattice parameters due to van der Waals radii differences. The target compound’s furan moiety may induce unique packing via C–H···O interactions .
- Molecular Planarity : Unlike the perpendicular fluorophenyl group in Compound 4, the furan-2-carbonyl in the target compound is coplanar with the pyrrole ring, enhancing conjugation and rigidity .
Physicochemical Properties
| Property | Target Compound | Ethyl Ester Analog (609795-33-7) | Chlorophenyl Analog (4) |
|---|---|---|---|
| logP | ~3.8 (high, due to butoxy) | ~3.2 (allyloxy less lipophilic) | ~2.9 (Cl enhances slightly) |
| Solubility (H2O) | Low (improved by hydroxyl) | Very low | Moderate (Cl increases polarity) |
| Melting Point | 227–230°C (estimated) | 210–215°C | 195–200°C |
Biological Activity
Methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (referred to as compound A) is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various functional groups that may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of compound A.
Chemical Structure and Properties
The chemical structure of compound A includes:
- Molecular Formula : C22H24N4O5S
- Molecular Weight : 448.52 g/mol
- Functional Groups :
- Thiazole
- Pyrrole
- Furan
- Hydroxy and carboxylate groups
Biological Activity Overview
Compound A exhibits a range of biological activities that are of interest in pharmacological research. Key activities include:
- Antioxidant Activity : The presence of furan and hydroxyl groups suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that compound A may inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : The thiazole and pyrrole moieties may contribute to anti-inflammatory properties, potentially useful in treating conditions like arthritis or inflammatory bowel disease.
The biological mechanisms through which compound A exerts its effects are under investigation. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
- Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling pathways involved in inflammation and cell survival.
Antioxidant Activity
A study assessed the antioxidant capacity of various derivatives of thiazole compounds, highlighting that modifications at the pyrrole position significantly enhance radical scavenging activity. Compound A showed a notable reduction in DPPH radical levels, indicating strong antioxidant potential .
Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. Compound A demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL .
Anti-inflammatory Studies
In vivo studies using murine models of inflammation revealed that treatment with compound A resulted in reduced edema and inflammatory cytokine levels. Histological analysis confirmed decreased infiltration of immune cells into inflamed tissues, suggesting effective anti-inflammatory action .
Data Tables
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |
| Antimicrobial | MIC Assay | MIC = 32 µg/mL against S. aureus |
| Anti-inflammatory | Murine Model | Reduced edema by 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
